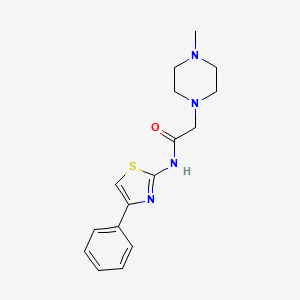

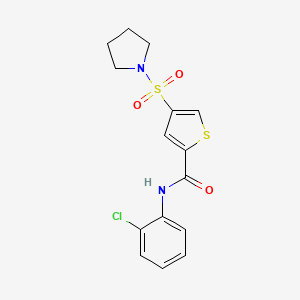

3-bromo-5-methoxy-4-propoxybenzaldehyde oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methoxybenzaldehyde oximes and bromo-substituted benzaldehydes are compounds of interest due to their diverse applications in organic synthesis, material science, and potential biological activities. The introduction of various substituents on the benzaldehyde core influences the compound's reactivity, physical, and chemical properties.

Synthesis Analysis

The synthesis of methoxybenzaldehyde oxime derivatives typically involves the reaction of the corresponding methoxybenzaldehyde with hydroxylamine under various conditions. The bromination of benzaldehydes can lead to products with different substitution patterns, depending on the reaction conditions and the nature of the substituents already present on the ring. For example, selective ortho-bromination of substituted benzaldoximes can be achieved using palladium-catalyzed C-H activation, with O-methyloxime serving as a directing group in the reaction (Dubost et al., 2011).

Molecular Structure Analysis

The molecular structure of methoxybenzaldehyde oxime derivatives can vary significantly depending on the position and number of methoxy groups and additional substituents like bromine. Crystal structure analysis reveals different conformations, hydrogen-bonding patterns, and molecular packing in the solid state. For example, the crystal structures of four methoxybenzaldehyde oxime derivatives demonstrated various conformations and hydrogen-bonding patterns, emphasizing the impact of methoxy group positioning on molecular arrangement (Gomes et al., 2018).

Chemical Reactions and Properties

Methoxybenzaldehyde oximes undergo a range of chemical reactions, including oximation, bromination, and further functionalization. The presence of a bromo substituent can facilitate nucleophilic substitution reactions, offering a pathway to a diverse set of derivatives. The specific reactivity patterns depend on the electronic and steric effects imparted by the substituents.

Physical Properties Analysis

The physical properties of methoxybenzaldehyde oxime derivatives, such as melting point, solubility, and crystal habit, can be influenced by the nature and position of substituents. Spectroscopic techniques, including FT-IR and FT-Raman, provide insight into the vibrational modes of these compounds, aiding in the identification and characterization of different conformers (Balachandran et al., 2013).

Wissenschaftliche Forschungsanwendungen

Metabolism and Excretion

Research on similar oxime compounds, such as hydroxy-methyl and methoxybenzaldehyde oximes, indicates that these substances are primarily excreted through the urinary pathway largely unchanged, though traces of the corresponding acids can be found. Such studies suggest potential applications in understanding the metabolism and detoxification pathways of oxime derivatives in biological systems (Pham-Huu-Chanh, Chanvattey, & Patte, 1970).

Bromination Reactions

Research on bromination reactions of hydroxybenzaldehydes has shown the formation of various brominated products, providing insights into the synthesis and chemical behavior of brominated oxime derivatives. This knowledge is crucial for designing synthetic routes in organic chemistry (W. V. Otterlo et al., 2004).

Crystal Structures and Hydrogen Bonding

The crystal structures of methoxybenzaldehyde oxime derivatives have been studied to understand their different conformations and hydrogen-bonding patterns. Such research is vital for the development of materials science and for understanding intermolecular interactions in solid states (L. Gomes et al., 2018).

Synthetic Methodologies

Studies on the synthesis of trimethoxybenzaldehyde from vanillin and other precursors demonstrate efficient methodologies for preparing complex oxime derivatives. These methods are fundamental to the development of new compounds for various applications, including pharmaceuticals and materials science (Zhu Bo, 2006).

Catalysis and Oxidative Transformations

Research has explored the use of catalysts in the oxidative conversion of aryloximes to arylaldehydes, highlighting the potential of oxime compounds in synthetic organic chemistry and their role in facilitating key chemical transformations (S. ManjunathaA et al., 2021).

Eigenschaften

IUPAC Name |

(NE)-N-[(3-bromo-5-methoxy-4-propoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3/c1-3-4-16-11-9(12)5-8(7-13-14)6-10(11)15-2/h5-7,14H,3-4H2,1-2H3/b13-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTSKSMXYFYWOO-NTUHNPAUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1Br)C=NO)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=C(C=C(C=C1Br)/C=N/O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5554713.png)

![3-fluoro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5554718.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5554727.png)

![3-[5-(methylthio)-1H-tetrazol-1-yl]phenol](/img/structure/B5554746.png)

![3-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5554749.png)

![2-benzyl-N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5554769.png)

![(1S*,5R*)-3-[(5-methyl-2-furyl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5554775.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2-naphthyloxy)propanamide](/img/structure/B5554782.png)